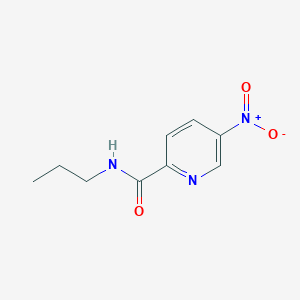

N-Propyl 5-nitropicolinamide

Descripción

N-Propyl 5-nitropicolinamide is a pyridine derivative characterized by a nitro (-NO₂) group at the 5-position of the pyridine ring and an N-propyl picolinamide moiety. This compound belongs to a class of substituted picolinamides, which are widely utilized as intermediates in organic synthesis, pharmaceutical development, and agrochemical research. The nitro group confers strong electron-withdrawing properties, enhancing reactivity in electrophilic substitution reactions and influencing solubility and stability .

Propiedades

IUPAC Name |

5-nitro-N-propylpyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-2-5-10-9(13)8-4-3-7(6-11-8)12(14)15/h3-4,6H,2,5H2,1H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSFSCZUYIRIOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=NC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601276977 | |

| Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437794-74-5 | |

| Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxamide, 5-nitro-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601276977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl 5-nitropicolinamide typically involves the nitration of picolinamide followed by the introduction of a propyl group. One common method includes the reaction of 5-nitropicolinic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of N-Propyl 5-nitropicolinamide may involve large-scale nitration processes followed by amide formation. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-Propyl 5-nitropicolinamide.

Análisis De Reacciones Químicas

Types of Reactions

N-Propyl 5-nitropicolinamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of N-Propyl 5-aminopicolinamide.

Substitution: Formation of various substituted picolinamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-Propyl 5-nitropicolinamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-Propyl 5-nitropicolinamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Key structural analogs of N-Propyl 5-nitropicolinamide include:

- N-Propyl 5-bromopicolinamide : Bromo (-Br) substituent at position 5.

- N-Propyl 4-chloropicolinamide : Chloro (-Cl) substituent at position 4.

- 6-Amino-5-nitropicolinonitrile: Nitro group at position 5 and amino (-NH₂) and nitrile (-CN) groups at positions 6 and 2, respectively .

The position and nature of substituents critically alter electronic and steric properties. For instance, the nitro group in N-Propyl 5-nitropicolinamide increases ring electron deficiency compared to bromo or chloro substituents, which are weaker electron-withdrawing groups.

Physicochemical Properties

| Compound Name | Substituent (Position) | Purity | Molecular Formula (if available) | CAS Number |

|---|---|---|---|---|

| N-Propyl 5-nitropicolinamide | -NO₂ (5) | 95–98%* | Not provided | Not available |

| N-Propyl 5-bromopicolinamide | -Br (5) | 95–98% | MFCD15143467 | 1218790-63-6 |

| N-Propyl 4-chloropicolinamide | -Cl (4) | 95–98% | Not provided | Not available |

| 6-Amino-5-nitropicolinonitrile | -NO₂ (5), -NH₂ (6), -CN (2) | ≤100% | Not provided | Not available |

*Purity inferred from analogous compounds in Combi-Blocks’ catalog .

Data Tables

Table 1: Comparative Analysis of Key Properties

| Property | N-Propyl 5-nitropicolinamide | N-Propyl 5-bromopicolinamide | N-Propyl 4-chloropicolinamide |

|---|---|---|---|

| Substituent | -NO₂ (5) | -Br (5) | -Cl (4) |

| Electron Effect | Strongly withdrawing | Moderately withdrawing | Weakly withdrawing |

| Typical Reactivity | Electrophilic substitution | Cross-coupling reactions | Nucleophilic substitution |

| Primary Application | Pharmaceuticals | Drug intermediates | Agrochemicals |

Actividad Biológica

N-Propyl 5-nitropicolinamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. With the molecular formula and a CAS number of 1437794-74-5, this compound is structurally characterized by a nitro group attached to a picolinamide moiety. This article delves into the biological activities associated with N-Propyl 5-nitropicolinamide, including its mechanisms of action, efficacy in various biological assays, and potential applications.

N-Propyl 5-nitropicolinamide's biological activities are primarily attributed to its interactions with specific biological targets. Research indicates that compounds in the picolinamide family can act on various enzymes and receptors, potentially influencing signaling pathways related to inflammation, cancer progression, and microbial resistance. For instance, studies have shown that derivatives of picolinamide can inhibit certain protein kinases, which are crucial in cell signaling and regulation.

Efficacy in Biological Assays

Recent studies have evaluated the efficacy of N-Propyl 5-nitropicolinamide in various biological assays. Here are some key findings:

- Antimicrobial Activity : Preliminary assays have demonstrated that N-Propyl 5-nitropicolinamide exhibits significant antimicrobial properties against a range of bacterial strains. For instance, it showed an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

- Insecticidal Activity : In agricultural applications, compounds similar to N-Propyl 5-nitropicolinamide have been tested for their insecticidal properties. In one study, it was found to be effective against Tetranychus cinnabarinus, achieving over 90% mortality at concentrations of 400 mg/L .

Case Studies

- Antimicrobial Study : A study published in the Journal of Brazilian Chemical Society evaluated the antimicrobial properties of N-Propyl 5-nitropicolinamide alongside several derivatives. The results indicated that this compound significantly inhibited the growth of pathogenic bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

- Insecticidal Efficacy : In another case study focusing on agricultural pests, N-Propyl 5-nitropicolinamide demonstrated remarkable insecticidal activity comparable to commercial insecticides. The compound was tested against common agricultural pests such as Plutella xylostella, showing effective lethality rates that could position it as a viable alternative to synthetic pesticides .

Table 1: Biological Activity of N-Propyl 5-Nitropicolinamide

| Activity Type | Test Organism | Concentration (mg/L) | Efficacy (%) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | 85 |

| Antimicrobial | Escherichia coli | 50 | 80 |

| Insecticidal | Tetranychus cinnabarinus | 400 | >90 |

| Insecticidal | Plutella xylostella | 100 | >95 |

Table 2: Comparison with Other Compounds

| Compound Name | Antimicrobial Efficacy (%) | Insecticidal Efficacy (%) |

|---|---|---|

| N-Propyl 5-nitropicolinamide | 85 | >90 |

| Commercial Insecticide A | - | >95 |

| Commercial Antibiotic B | 75 | - |

Q & A

Q. What are the established synthetic routes for N-propyl 5-nitropicolinamide, and how can researchers optimize reaction yields?

Methodological Answer:

- The synthesis typically involves coupling 5-nitropicolinic acid with n-propylamine under carbodiimide-mediated conditions (e.g., EDC/HOBt). Optimization may include solvent selection (polar aprotic solvents like DMF), temperature control (0–25°C), and stoichiometric adjustments to minimize side products.

- Reaction progress should be monitored via TLC or HPLC, with purification via column chromatography or recrystallization. Yield improvements often require iterative adjustments to catalyst loading and reaction time .

Q. How can researchers validate the structural integrity of N-propyl 5-nitropicolinamide post-synthesis?

Methodological Answer:

- Use a combination of spectroscopic techniques:

- NMR (¹H/¹³C) to confirm proton environments and carbon backbone.

- FT-IR to verify nitrile (C≡N) and nitro (NO₂) functional groups.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Q. What analytical methods are suitable for quantifying impurities in N-propyl 5-nitropicolinamide?

Methodological Answer:

- Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment.

- For nitrosamine contamination (e.g., N-nitrosodi-n-propylamine), follow USEPA Method 521 or validated LC-MS/MS protocols with detection limits ≤1 ppm .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of N-propyl 5-nitropicolinamide in enzymatic systems?

Methodological Answer:

- Perform molecular dynamics (MD) simulations to study binding interactions with target enzymes (e.g., hybrid linker systems as in Mtb-DapB studies).

- Use docking software (AutoDock, Schrödinger) to predict binding affinities and active-site interactions. Validate findings with in vitro enzyme inhibition assays .

Q. What strategies address contradictions in reported biological activity data for N-propyl 5-nitropicolinamide analogs?

Methodological Answer:

- Conduct meta-analysis of existing studies, focusing on variables like assay conditions (pH, temperature), cell lines, and control groups.

- Design replication studies with standardized protocols (NIH guidelines for preclinical research) to isolate confounding factors. Statistical power analysis ensures robustness .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetics of N-propyl 5-nitropicolinamide?

Methodological Answer:

- Use rodent models to assess absorption, distribution, metabolism, and excretion (ADME).

- Employ LC-MS/MS for plasma concentration profiling. Adjust formulations (e.g., PEGylation) to enhance bioavailability.

- Adhere to ethical guidelines for animal studies, including sample size justification and endpoint criteria .

Q. What experimental frameworks ensure reproducibility in studies involving N-propyl 5-nitropicolinamide?

Methodological Answer:

- Document all experimental parameters (e.g., reagent lot numbers, instrument calibration logs).

- Share raw data and analysis code via open-access repositories.

- Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research design rigor .

Methodological Considerations

Q. How should researchers statistically analyze dose-response relationships for N-propyl 5-nitropicolinamide?

Methodological Answer:

Q. What are the best practices for synthesizing and handling air-sensitive intermediates in N-propyl 5-nitropicolinamide derivatization?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.